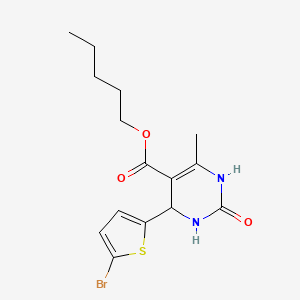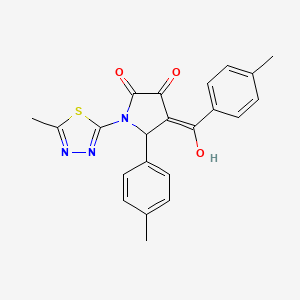![molecular formula C22H26N2O2S2 B11635575 12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction is efficient and environmentally benign, producing good to excellent yields of the desired tricyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of renewable starting materials, such as levulinic acid, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific tricyclic structure and the presence of multiple functional groups. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C22H26N2O2S2 |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2O2S2/c1-4-12-27-21-23-19-18(16-13-22(2,3)26-14-17(16)28-19)20(25)24(21)11-10-15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3 |
Clé InChI |
DWVXHZKBGUPVOX-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)

![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)
![Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635507.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B11635532.png)
![4-chloro-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B11635542.png)

![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)

![Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11635564.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)
